1,1,1,3-Tetrachloropropane

Dehydrochlorination Selectivity Catalysis

1,1,1,3-Tetrachloropropane, also known as HCC-250fb, is a polychlorinated alkane with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.88 g/mol. It is a clear, colorless liquid at room temperature, characterized by a density of approximately 1.47 g/cm³, a boiling point of 159-161°C, and a low vapor pressure of 3.0 mmHg at 25°C.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 1070-78-6
Cat. No. B089638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrachloropropane
CAS1070-78-6
Synonyms1,1,1,3-TCP
1,1,1,3-tetrachloropropane
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESC(CCl)C(Cl)(Cl)Cl
InChIInChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2
InChIKeyUTACNSITJSJFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrachloropropane (CAS 1070-78-6): Procurement and Selection Guide for Industrial Synthesis and R&D


1,1,1,3-Tetrachloropropane, also known as HCC-250fb, is a polychlorinated alkane with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.88 g/mol . It is a clear, colorless liquid at room temperature, characterized by a density of approximately 1.47 g/cm³, a boiling point of 159-161°C, and a low vapor pressure of 3.0 mmHg at 25°C [1]. This compound is insoluble in water but miscible with many organic solvents, making it a valuable chemical intermediate and specialty solvent [1].

Why 1,1,1,3-Tetrachloropropane (HCC-250fb) Cannot Be Replaced by Generic Chlorinated Propanes in Critical Applications


Generic substitution with other chlorinated propanes, such as 1,1,1-trichloropropane or 1,1,2,2-tetrachloropropane, is not feasible due to fundamental differences in reactivity, selectivity, and physical properties that directly impact industrial process efficiency and product quality. For instance, the specific positioning of chlorine atoms in 1,1,1,3-tetrachloropropane enables a distinct and valuable fluorination pathway to 3-chloro-1,1,1-trifluoropropane, a reaction that is not accessible with its isomers [1]. Furthermore, the catalytic dehydrochlorination of 1,1,1,3-tetrachloropropane to produce valuable 1,1,3-trichloropropene exhibits unique selectivity challenges and solutions that are specific to its molecular structure [2]. Simply interchanging in-class compounds would lead to significantly lower yields, increased byproduct formation, and compromised purity of downstream fluorinated building blocks, ultimately resulting in higher production costs and inferior material performance.

Quantitative Differentiation: Head-to-Head Data for 1,1,1,3-Tetrachloropropane vs. Closest Analogs


1,1,1,3-Tetrachloropropane Enables High-Selectivity Dehydrochlorination to 1,1,3-Trichloropropene with Additive-Controlled Selectivity

The catalytic dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb) using FeCl₃ yields 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf). Baseline reactions suffer from low selectivity due to dimerization into high-boiling compounds (HBCs) [1]. However, the addition of specific UV-stabilizers and/or anti-oxidants, a method uniquely applicable to this starting material, suppresses HBC formation and dramatically enhances selectivity. The process achieves a target product selectivity of at least 95% at an HCC-250fb conversion of 60% or higher, representing a significant improvement over the standard FeCl₃-catalyzed process [1]. This level of selectivity is not achievable with 1,1,2,3-tetrachloropropane under similar conditions, which would follow a different elimination pathway and yield a distinct isomer mixture [2].

Dehydrochlorination Selectivity Catalysis

Unique Fluorination Pathway of 1,1,1,3-Tetrachloropropane to 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)

The specific substitution pattern of 1,1,1,3-tetrachloropropane allows for a selective stepwise fluorination to produce 3-chloro-1,1,1-trifluoropropane (HCFC-253fb) [1]. This is a key intermediate that, upon dehydrochlorination, yields 3,3,3-trifluoropropene (HFO-1243zf), a crucial monomer for the production of chemically resistant fluorosilicones [1]. In contrast, the isomer 1,1,2,3-tetrachloropropane cannot undergo this specific transformation due to the lack of a terminal trichloromethyl (CCl₃) group, and would instead lead to a different mixture of fluorinated products with no or poor yield of the desired 3-chloro-1,1,1-trifluoropropane . This pathway is a cornerstone of its industrial value.

Fluorination Fluorosilicone Precursor HFO Synthesis

Lower Boiling Point and Higher Vapor Pressure of 1,1,1,3-Tetrachloropropane vs. 1,1,2,3-Tetrachloropropane Impacts Purification and Handling

A direct comparison of physical properties reveals significant differences between 1,1,1,3-tetrachloropropane and its isomer 1,1,2,3-tetrachloropropane. The target compound exhibits a lower boiling point (161.3 °C) and a higher vapor pressure (3.0 mmHg at 25 °C) compared to its analog (177.7 °C boiling point, 1.4 mmHg vapor pressure) . This 16.4°C difference in boiling point translates to lower energy requirements for distillation and can simplify separation from other reaction components in industrial settings. The higher vapor pressure indicates greater volatility, which is a critical consideration for process safety engineering and material transfer .

Physical Properties Separation Process Engineering

Optimal Application Scenarios for Procuring 1,1,1,3-Tetrachloropropane (HCC-250fb) Based on Quantitative Evidence


High-Yield Production of 1,1,3-Trichloropropene for Agrochemical and Polymer Intermediates

Procure 1,1,1,3-tetrachloropropane when the primary goal is the industrial-scale, cost-effective production of 1,1,3-trichloropropene. The evidence confirms that by implementing a specific dehydrochlorination process with UV-stabilizers and/or anti-oxidants, selectivities of ≥95% at high conversion rates are achievable [1]. This minimizes the formation of high-boiling byproducts, reduces waste, and significantly lowers the total cost of ownership for downstream purification compared to using a less selective starting material or a standard catalytic process.

Synthesis of 3,3,3-Trifluoropropene (HFO-1243zf) for Fluorosilicones and Advanced HFO Refrigerants

This compound is the preferred starting material for the synthesis of 3,3,3-trifluoropropene (HFO-1243zf), a key building block for fluorosilicones and next-generation refrigerants. The evidence demonstrates a unique and established synthetic pathway via the intermediate 3-chloro-1,1,1-trifluoropropane, a reaction that is not accessible with its chloropropane isomers [2]. Procurement should be prioritized for any R&D or manufacturing program focused on producing these specific, high-value fluorinated products, as alternative routes would be longer, lower-yielding, or non-existent.

Specialty Solvent and Process Intermediate Requiring Specific Volatility and Solubility Profile

Select 1,1,1,3-tetrachloropropane for applications as a specialty solvent or process intermediate where its specific physical property profile offers a distinct advantage. Its low water solubility combined with miscibility in common organic solvents (e.g., ethanol, benzene, chloroform) [3] makes it suitable for extractions and reaction media. Furthermore, its vapor pressure (3.0 mmHg at 25°C) and boiling point (161.3°C), which are significantly different from its isomer 1,1,2,3-tetrachloropropane , can be exploited in separation processes or to match specific engineering requirements for reactor design and solvent recovery, where using the wrong isomer would lead to process inefficiency or failure.

Technical Documentation Hub

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